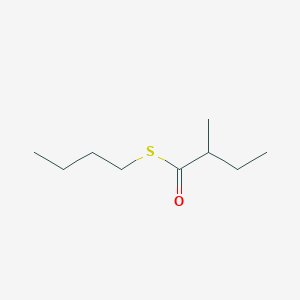

s-Butyl 2-methylbutanethioate

Description

Overview of Sulfur-Containing Volatile Organic Compounds (VOCs) in Biological Systems

Sulfur-containing volatile organic compounds (VOCs) are a diverse group of molecules produced by a wide array of organisms, from microorganisms to plants. nih.govmdpi.com These compounds are integral to global biogeochemical cycles, particularly the sulfur cycle, where they facilitate the transfer of sulfur from oceans to the atmosphere and land. nih.gov In marine environments, for instance, dimethyl sulfide (B99878) (DMS) is produced in vast quantities by organisms and plays a role in atmospheric chemistry and cloud formation. acs.org

In addition to their global impact, sulfur-containing VOCs serve critical functions in biological systems. rsc.org They can act as signaling molecules, participate in defense mechanisms, and contribute to the characteristic aromas of many foods and natural products. nih.govjfda-online.com For example, the distinct flavors and smells of fruits, vegetables like garlic and cabbage, and fermented products are often attributable to a complex mixture of these compounds. nih.govjfda-online.com The production of these VOCs can be influenced by various environmental factors, and they are involved in both oxic and anoxic biochemical pathways. bohrium.com The study of these compounds, known as volatilomics, provides insights into microbial metabolism and interactions. rsc.org

Structural Characteristics and Isomerism of s-Butyl 2-methylbutanethioate

This compound is an organosulfur compound belonging to the thioester family. wikipedia.org Its structure is analogous to a carboxylate ester, but with a sulfur atom replacing the ester oxygen. wikipedia.org The molecule is formed from the esterification of 2-methylbutanoic acid with sec-butanethiol. It consists of a 2-methylbutanoyl group attached to a sec-butyl group through a thioester linkage (-C(=O)-S-).

The presence of two branched alkyl groups, the 2-methylbutanoyl moiety and the s-butyl (1-methylpropyl) group, is a key structural feature. This branching influences its physical properties and steric interactions within biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18OS | chemspider.comlookchem.com |

| Molecular Weight | 174.30 g/mol | chemspider.comlookchem.com |

| CAS Number | 34322-08-2 | chemspider.comlookchem.com |

| Boiling Point | 216-218 °C at 760 mmHg (estimated) | thegoodscentscompany.com |

| Density | 0.922 g/cm³ (estimated) | lookchem.com |

| Refractive Index | 1.459 (estimated) | lookchem.com |

A critical aspect of the structure of this compound is the presence of two chiral centers: one at the second carbon of the 2-methylbutanoyl group and another at the carbon of the s-butyl group to which the sulfur is attached. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).

The stereochemistry of related S-alkyl 2-methylbutanethioates has been shown to be a determining factor in their biological and sensory properties. google.com For example, the (R) and (S) enantiomers of S-methyl 2-methylbutanethioate possess distinct odor profiles, with the (R)-enantiomer described as having a strong, fresh passion fruit aroma, while the racemic mixture is weaker and less distinct. leffingwell.com This principle applies to this compound, where each stereoisomer is expected to have unique properties and interact differently with chiral biological receptors, such as olfactory receptors or enzyme active sites. The synthesis of optically active S-alkyl 2-methylbutanethioates can be achieved using chiral starting materials, such as (S)-2-methylbutanoic acid, to produce specific enantiomers for research and commercial applications in the flavor and fragrance industry. google.com

Significance of Thioester Functionality in Biochemical Processes and Natural Products Research

The thioester bond is a high-energy functional group that plays a central role in metabolism and biosynthesis. gonzaga.eduvaia.com Thioesters like acetyl-Coenzyme A (acetyl-CoA) are key intermediates in numerous biochemical pathways, including the citric acid cycle and the biosynthesis of fatty acids, steroids, and polyketides. wikipedia.orggonzaga.edu The high free energy of hydrolysis of the thioester bond makes it an excellent acyl group donor, effectively "activating" the acyl group for various C-C, C-O, and C-N bond-forming reactions. wikipedia.orgnih.gov

This reactivity is harnessed in complex enzymatic assembly lines, such as those of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for producing a vast array of bioactive natural products. nih.govnih.gov In these pathways, the growing molecular chain is tethered to the enzyme complex as a thioester. nih.gov

In chemical biology and natural products research, synthetic thioester analogues are invaluable tools. nih.gov They are used to probe the mechanisms of enzymes like PKS and NRPS, elucidate complex biosynthetic pathways, and generate novel natural product derivatives through precursor-directed biosynthesis. nih.gov The study of thioesters continues to be a vibrant area of research, with recent work even exploring their potential role in the origins of life and their ability to support ribosomal protein synthesis. acs.orgchemrxiv.org The psammaplins, a class of natural products, have thioester derivatives that have been investigated as potent histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this functional group. beilstein-journals.org

Compound Index

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-s-Butyl 2-methylbutanethioate |

| (S)-s-Butyl 2-methylbutanethioate |

| Sulfur-Containing Volatile Organic Compounds (VOCs) |

| Dimethyl sulfide (DMS) |

| Methanethiol (MT) |

| 2-methylbutanoic acid |

| sec-butanethiol |

| S-methyl 2-methylbutanethioate |

| (R)-S-methyl 2-methylbutanethioate |

| (S)-S-methyl 2-methylbutanethioate |

| Acetyl-Coenzyme A (acetyl-CoA) |

Structure

3D Structure

Properties

CAS No. |

88525-36-4 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

S-butyl 2-methylbutanethioate |

InChI |

InChI=1S/C9H18OS/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3 |

InChI Key |

HDPMBIQINHAMLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=O)C(C)CC |

Origin of Product |

United States |

Natural Occurrence and Biogenesis

Distribution in Flora and Fauna

The presence of s-Butyl 2-methylbutanethioate in the natural world is not well-documented, with some databases noting it has not been found in nature. However, the structural motifs of this compound—the sec-butyl group and the 2-methylbutanoyl moiety—are present in various plant volatiles, suggesting that the biosynthetic machinery for its creation may exist.

Presence in Specific Plant Species (e.g., Galbanum)

The genus Ferula, belonging to the Apiaceae family, is renowned for producing oleo-gum-resins like galbanum, which are rich in sulfur-containing compounds. frontiersin.org While this compound has not been explicitly identified in galbanum, the essential oils of various Ferula species are characterized by a significant presence of sulfur derivatives, which are key to their distinct aromas. nih.gov

Notably, compounds containing the sec-butyl group are prominent. For instance, (E)-propenyl sec-butyl disulfide and (Z)-propenyl sec-butyl disulfide have been identified as abundant volatile components in Ferula assa-foetida. frontiersin.org Similarly, sec-butyl-(Z)-propenyl disulfide and sec-butyl-(E)-propenyl disulfide are among the most frequent sulfur-containing compounds found across the Ferula genus. researchgate.net Galbanum oil is also known to contain various sulfide (B99878) esters, such as isopropyl 3-methylthio butanoate, which contribute to its characteristic spicy scent. scentree.co The prevalence of both sec-butyl sulfur compounds and other thioesters in this genus suggests that the necessary precursors and enzymatic systems for the formation of this compound could be present.

Detection of Analogous Branched-Chain Thioesters in Fruits and their Implications

While the target compound is elusive, analogous branched-chain thioesters are recognized as important volatile components in a variety of fruits. These compounds are crucial to the characteristic flavor and aroma profiles of many edible fruits. For example, S-methyl 2-methylbutanethioate, a close structural analog, is a known volatile in fruits such as cantaloupe and honeydew melon. The presence of these related thioesters in fruits provides a model for understanding the general biogenesis of such molecules in plants.

The following table details the occurrence of various branched-chain thioesters found in nature, highlighting the commonality of these structural types in the plant kingdom.

| Compound Name | CAS Number | Natural Occurrence |

| S-Methyl 2-methylbutanethioate | 42075-45-6 | Cantaloupe, Honeydew Melon |

| S-Methyl butanethioate | 2432-51-1 | Cheddar Cheese, Melon, Wild Strawberry |

| S-sec-Butyl 2-methylbutanethioate | 34322-08-2 | Not found in nature |

Biosynthetic Pathways and Precursors

The biogenesis of branched-chain thioesters like this compound is intrinsically linked to primary metabolic pathways, particularly the catabolism of branched-chain amino acids (BCAAs).

Interconnections with Branched-Chain Amino Acid (BCAA) Metabolism

The formation of the 2-methylbutanoyl portion of the thioester is directly derived from the metabolism of L-isoleucine, an essential branched-chain amino acid. In ripening fruits, there is a marked increase in the concentration of BCAAs that corresponds with the emission of related volatile esters. This indicates that the precursors for these aroma compounds are actively synthesized de novo rather than being derived from pre-existing sources. nih.gov The biosynthetic pathway begins with the deamination of isoleucine to form α-keto-β-methylvalerate.

Role of Branched-Chain Acyl-Coenzyme A (Acyl-CoA) Intermediates in Thioester Formation

Following its formation from isoleucine, the α-keto acid intermediate, α-keto-β-methylvalerate, undergoes oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding 2-methylbutanoyl-CoA. This branched-chain acyl-CoA is a key intermediate, serving as the direct precursor to the acyl moiety of the final thioester. The formation of this high-energy thioester with Coenzyme A activates the acyl group for subsequent transfer reactions.

Proposed Enzymatic Mechanisms in Plant and Microbial Systems

The final step in the biosynthesis of a thioester is the condensation of the activated acyl-CoA intermediate with a thiol. In the case of this compound, this would involve the reaction of 2-methylbutanoyl-CoA with sec-butanethiol (butane-2-thiol). This reaction is likely catalyzed by an enzyme from the alcohol acyltransferase (AAT) family. AATs are known to facilitate the formation of esters by transferring an acyl group from an acyl-CoA to an alcohol. It has been proposed that these enzymes can also utilize thiols as substrates to form thioesters. For instance, in strawberries, AATs have been shown to catalyze the condensation of thioalcohols with acyl-CoAs to form straight-chain thioesters. A similar mechanism is hypothesized for the formation of branched-chain S-methyl thioesters in other fruits, where methanethiol condenses with a branched-chain acyl-CoA. It is plausible that a similar AAT-mediated condensation of 2-methylbutanoyl-CoA with sec-butanethiol could produce this compound in plants that synthesize both precursors.

The biogenesis of sec-butanethiol itself is less clearly defined in plants, though the prevalence of sec-butyl sulfides in genera like Ferula confirms the existence of a pathway to produce the sec-butyl moiety attached to a sulfur atom.

Microbial Biotransformation and Production of Thioesters

Microorganisms serve as efficient cell factories for the production of various chemicals, including thioesters, through biotransformation processes. The biosynthesis of esters and thioesters in microbes can be achieved through pathways dependent on enzymes like lipases and alcohol acyltransferases (AATs). nih.gov These enzymatic pathways can be engineered into microorganisms such as Escherichia coli and Clostridium species to enable the production of specific esters from renewable feedstocks like glucose. nih.gov

Engineered strains of Clostridium acetobutylicum have been developed to produce butyl butyrate, a compound structurally related to this compound, by overexpressing AATs. nih.gov Similarly, Clostridium saccharoperbutylacetonicum has been engineered to produce significant quantities of butyl butyrate. nih.gov These strategies often involve reinforcing the biosynthetic pathways for the precursor alcohol and acyl-CoA, while weakening competing metabolic pathways. nih.gov

Volatile metabolite profiling is a critical tool for identifying the range of compounds produced by microorganisms, including thioesters. This technique, often employing gas chromatography-mass spectrometry (GC-MS), allows for the detection and identification of volatile organic compounds (VOCs) in the headspace of microbial cultures. semanticscholar.orgnih.gov The profile of volatile metabolites can be highly specific to a microbial species or even strain and is influenced by the growth phase and environmental conditions. nih.govresearchgate.net

Studies profiling the VOCs of various bacteria and yeasts have identified a wide array of compounds, including alcohols, aldehydes, ketones, and esters. semanticscholar.orgnih.gov For example, in co-cultures of Candida albicans and Staphylococcus aureus, GC-MS analysis identified sixty-eight different volatile metabolites. semanticscholar.org Certain volatiles were found to be primarily produced by one organism (e.g., isobutyl acetate from C. albicans and ethyl 2-methylbutyrate from S. aureus), while others reflected synergistic metabolic interactions. semanticscholar.org The methods for capturing these volatiles are crucial, with techniques like headspace trapping providing a profile biased towards more volatile compounds like esters, while solvent extraction can capture a broader range of metabolites. nih.gov

| Microorganism(s) | Example Volatile Metabolites Identified |

| Staphylococcus aureus | 3-methylbutyraldehyde, Ethyl 2-methylbutyrate |

| Candida albicans | Isobutyl acetate |

| C. albicans & S. aureus (co-culture) | Isopentyl valerate |

This table presents examples of volatile metabolites identified from microbial cultures through profiling techniques.

The identification of microbial pathways for thioester synthesis is essential for understanding and engineering their production. These pathways generally begin with central metabolites that are channeled into fatty acid or amino acid metabolism. dtu.dk Fatty acid metabolism generates long-chain acyl-ACP thioesters, which can be cleaved by thioesterases to produce free fatty acids. dtu.dk These fatty acids are then activated to acyl-CoA thioesters by acyl-CoA synthetases. dtu.dk

In some bacteria, the synthesis of S-methyl thioesters is linked to the catabolism of specific amino acids. For instance, research on Brevibacterium species has elucidated the pathway for converting L-leucine into S-methyl thioisovalerate. researchgate.net This pathway involves the identification of several acyl-CoA intermediates, confirming that the amino acid is first transaminated before being further metabolized. researchgate.net

The enzymatic synthesis of thioesters has also been studied in fungi. In Geotrichum candidum, an enzymatic reaction leading to the synthesis of S-methyl thioacetate utilizes methanethiol and acetyl-CoA as substrates. oup.com This suggests the presence of a thioester synthase activity that is specific for certain acyl-CoA compounds. oup.com However, for longer-chain acyl-CoA compounds (C3 to C6), the synthesis of the corresponding thioesters in this organism was found to be primarily a spontaneous chemical reaction rather than an enzymatic one. oup.com

Synthetic Chemistry and Structural Elucidation

Chemical Synthesis Methodologies for s-Butyl 2-methylbutanethioate

The formation of the thioester bond in this compound can be achieved through both classical and modern catalytic methods.

The most traditional and widely used method for synthesizing thioesters involves the acylation of thiols with carboxylic acid derivatives. For this compound, this typically begins with the activation of 2-methylbutanoic acid. A common approach is to convert the carboxylic acid into a more reactive acylating agent, such as an acid chloride. tandfonline.comgoogle.com This activation is often achieved using reagents like thionyl chloride (SOCl₂). The resulting 2-methylbutanoyl chloride is then reacted with sec-butanethiol in the presence of a base to neutralize the HCl byproduct, yielding the desired thioester.

Racemic 2-methylbutanoic acid, the precursor for these syntheses, can be readily prepared through a Grignard reaction involving 2-chlorobutane (B165301) and carbon dioxide. wikipedia.org

Table 1: Classical Synthesis Reaction Overview

| Precursor | Activating/Coupling Agent | Thiol Source | Product |

| 2-Methylbutanoic acid | Thionyl Chloride (SOCl₂) | sec-Butanethiol | This compound |

| 2-Methylbutanoic acid | Dicyclohexylcarbodiimide (B1669883) (DCC) | sec-Butanethiol | This compound |

Modern synthetic chemistry has pursued more efficient, milder, and selective methods for thioester formation. Among these are transition-metal-catalyzed reactions. A notable development is the cobalt-catalyzed acylation of organozinc reagents with S-pyridyl thioesters. nih.govresearchgate.net This methodology provides a powerful alternative to traditional methods.

The process involves two main stages. First, the carboxylic acid, such as 2-methylbutanoic acid, is converted into an S-pyridyl thioester. This is achieved under mild, neutral conditions by reacting the acid with 2,2'-dipyridyl disulfide in the presence of triphenylphosphine. nih.gov This step is highly tolerant of various functional groups. For instance, (S)-2-methylbutanoic acid can be converted to S-(Pyridin-2-yl) (S)-2-methylbutanethioate in high yield (97%). rsc.orguni-muenchen.de

In the second stage, the S-pyridyl thioester acts as an acylating agent in a cobalt-catalyzed cross-coupling reaction with an organozinc pivalate. While this specific methodology is typically used to form ketones by coupling the thioester with an organozinc reagent, the principles highlight the advanced catalytic systems available for activating thioesters for C-C bond formation. nih.govresearchgate.net The development of metal- and oxidant-free methods for thioesterification of aldehydes using visible light also represents a significant modern advancement in thioester synthesis. nsf.gov

Table 2: Preparation of S-Pyridyl Thioester from (S)-2-Methylbutanoic Acid rsc.orguni-muenchen.de

| Carboxylic Acid | Reagents | Product | Yield |

| (S)-2-Methylbutanoic acid | 2,2'-Dipyridyl disulfide, PPh₃ | S-(Pyridin-2-yl) (S)-2-methylbutanethioate | 97% |

Stereoselective Synthesis of Enantiopure this compound

The stereochemistry at the C2 position of the 2-methylbutanoyl moiety is critical, as the enantiomers can have distinct properties. Therefore, methods to obtain enantiomerically pure this compound are highly valuable.

Enantiomeric resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For the synthesis of enantiopure this compound, the resolution is often performed on the chiral precursor, 2-methylbutanoic acid. One established method is diastereomeric crystallization. researchgate.net This involves reacting the racemic 2-methylbutanoic acid with a chiral resolving agent, such as an optically pure amine like (R)-(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the desired enantiomer of the carboxylic acid can be recovered and used in the synthesis of the target thioester.

The most direct approach to obtaining an enantiopure product is to start with an enantiomerically pure precursor. For this compound, this involves using either (R)- or (S)-2-methylbutanoic acid. google.com (S)-2-methylbutanoic acid is a naturally occurring compound found in many fruits, such as apples and apricots. wikipedia.org

Several methods exist for obtaining enantiopure 2-methylbutanoic acid:

Asymmetric Hydrogenation : A highly effective method is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst system, which can produce either the (S) or (R) enantiomer with high enantiomeric excess. tandfonline.comwikipedia.org

Biocatalysis : Enantiopure (S)-2-methylbutanoic acid can be produced with high enantiomeric excess (99.32% ee) and yield via the catabolism of L-isoleucine by the microorganism Bacillus spizizenii. nih.govresearchgate.net

Once the enantiopure 2-methylbutanoic acid is obtained, it can be converted to the desired thioester using the classical methods described in section 3.1.1. For example, (S)-2-methylbutanoic acid is converted to its acid chloride, which is then reacted with sec-butanethiol to yield (S)-s-butyl 2-methylbutanethioate. google.com This route effectively preserves the stereochemical integrity of the chiral center.

Chemical Reactivity and Transformation Studies

Thioesters are versatile intermediates in organic synthesis, known for being more reactive than their ester counterparts toward nucleophilic attack. rsc.org The C-S bond in thioesters is a key functional motif that can undergo various transformations.

Key reactions involving the thioester group include:

Hydrolysis : Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol. This reaction is fundamental but often represents a competing pathway in other transformations.

Hydrogenation : A significant transformation is the direct hydrogenation of thioesters using molecular hydrogen (H₂). This reaction can be catalyzed by ruthenium complexes, providing a clean and efficient route to produce the corresponding alcohols and thiols. nih.gov For this compound, this would yield 2-methyl-1-butanol (B89646) and sec-butanethiol. The reaction is tolerant of other functional groups like esters and amides. nih.gov

Cross-Coupling Reactions : Thioesters are excellent acylating agents in transition-metal-catalyzed cross-coupling reactions. As mentioned, they react with organozinc reagents (Fukuyama coupling) and other organometallics to form ketones, demonstrating their utility in C-C bond formation. nih.govresearchgate.net

Radical Reactions : Thioesters can be involved in radical-mediated transformations. For instance, a metal-free method for the thioesterification of aldehydes proceeds via an acyl radical intermediate generated under visible light. nsf.gov

Native Chemical Ligation : In polymer and peptide chemistry, the thioester functionality is crucial for native chemical ligation, a process that allows for the coupling of unprotected peptide or polymer fragments. nih.gov

These reactivity patterns underscore the importance of thioesters like this compound as valuable synthetic intermediates.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

The synthesis of isotopically labeled analogs of this compound is crucial for mechanistic studies, metabolic pathway elucidation, and as internal standards for quantitative analysis by mass spectrometry. nih.govntou.edu.tw Common isotopes incorporated include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). osti.gov

The preparation can be achieved through several synthetic strategies:

From Labeled Carboxylic Acids: A straightforward method involves the condensation of an isotopically labeled 2-methylbutanoic acid with butan-2-thiol. For example, ¹³C can be incorporated at the carbonyl position of the acid, which can then be converted to the thioester using standard coupling agents like dicyclohexylcarbodiimide (DCC). wikipedia.org

From Labeled Thiols: Similarly, a labeled butan-2-thiol can be reacted with 2-methylbutanoyl chloride or another activated form of the acid to introduce the label into the thioalkoxy portion of the molecule.

Biosynthetic Methods: In some cases, biosynthetic approaches can be employed. For instance, cells can be cultured in media containing isotopically labeled precursors. nih.gov While more complex, this can provide highly specific labeling patterns. For example, yeast or other microbial systems could potentially be used with labeled pantothenic acid to produce a variety of labeled acyl-CoA thioesters, which could then be converted to the desired s-butyl thioester. nih.gov

These labeled compounds are invaluable for techniques like kinetic isotope effect (KIE) studies to probe reaction mechanisms, such as the hydrolysis of the thioester bond, and for isotope dilution assays. acs.orgamazonaws.com

Table 4: Potential Isotopically Labeled Analogs of this compound

| Labeled Position | Isotope | Precursor Example | Application |

| Carbonyl Carbon | ¹³C | 2-Methyl-[1-¹³C]butanoic acid | Mechanistic studies (NMR, IR), Quantitative analysis (MS) osti.govnih.gov |

| Acyl Chain | ²H, ¹³C | Labeled 2-methylbutanoic acid | Metabolic tracing, Mechanistic studies |

| Thioalkyl Group | ²H, ¹³C | Labeled butan-2-thiol | Mechanistic studies, Tracing the fate of the thiol moiety |

Analytical Methodologies for Detection and Characterization in Complex Matrices

Advanced Chromatographic Techniques

Chromatography, particularly in the gas phase, stands as the cornerstone for separating and identifying volatile compounds like S-butyl 2-methylbutanethioate from complex mixtures.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification

The utility of GC-O lies in its ability to detect potent odorants that may be present at concentrations below the detection limits of instrumental detectors but are still perceivable by the highly sensitive human nose. nih.govjfda-online.com Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed in conjunction with GC-O. nih.gov In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is detected. nih.gov The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which provides a semi-quantitative measure of its odor potency. nih.gov

For sulfur-containing compounds like this compound, the use of a sulfur-specific detector in parallel with the olfactometry port can significantly enhance identification. nih.govjfda-online.com In the analysis of Charentais melons, GC-O/MS was utilized to determine volatile and semi-volatile compounds, where assessors detected and described the odor-active components. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used technique for the definitive identification and quantification of volatile compounds. iosrjournals.orgresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.comamazonaws.com This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries, such as the National Institute for Standards and Technology (NIST) database, for identification. mdpi.comamazonaws.com

In the analysis of volatile compounds from various matrices, including fruits and other biological samples, GC-MS is the method of choice. core.ac.ukmdpi.comscispace.com For instance, in the study of melon volatiles, compounds were tentatively identified by comparing their experimental mass spectra with those in the NIST library, with a match quality higher than 80% being a common criterion for consideration. mdpi.com

For even greater confidence in identification, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) are common, high-resolution mass spectrometry (HRMS) is employed. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org This level of precision helps to distinguish between compounds that may have the same integer mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) offers another layer of specificity. In this technique, a specific ion (the precursor ion) from the initial mass spectrum is selected, fragmented further, and a second mass spectrum (the product ion spectrum) is generated. This process provides detailed structural information, enhancing the certainty of compound identification.

For exceptionally complex samples containing hundreds or thousands of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC-MS) provides a significant enhancement in separation power. mdpi.comdcu.ie This technique utilizes two different chromatographic columns connected in series. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column, which has a different stationary phase. This results in a two-dimensional separation, spreading the compounds over a 2D plane and resolving many co-eluting peaks that would overlap in a single-dimension GC analysis. mdpi.com GC×GC-MS has been successfully applied to analyze volatile odor compounds in various complex samples, providing a more detailed and accurate profile of the constituents. mdpi.com

Retention Index Systems and Authentic Standards for Confirmation

To confirm the identity of a compound suggested by mass spectral library matching, the use of retention indices (RI) is crucial. The retention index system, most commonly the Kovats retention index, standardizes the retention time of a compound relative to a series of n-alkanes run under the same chromatographic conditions. mdpi.comamazonaws.com The experimentally determined RI of an unknown peak is then compared to published RI values for authentic standard compounds on a similar chromatographic column (e.g., DB-5 or HP-5MS). mdpi.comnih.gov A close match between the mass spectrum and the retention index provides strong evidence for the compound's identity. The ultimate confirmation is achieved by analyzing an authentic chemical standard of this compound under the identical GC-MS conditions and comparing its retention time and mass spectrum to the analyte in the sample. rsc.org

Table 1: Analytical Techniques for this compound

| Technique | Principle | Application for this compound |

| GC-O | Separates compounds by GC and allows for sensory detection of odors. | Identifies if this compound is an odor-active compound in a sample. nih.govcore.ac.uk |

| GC-MS | Separates compounds by GC and identifies them based on their mass spectra. | Provides qualitative and quantitative analysis of this compound. core.ac.ukiosrjournals.orgmdpi.com |

| HRMS | Measures mass with high accuracy to determine elemental composition. | Differentiates this compound from isobaric interferences. rsc.org |

| GC×GC-MS | Uses two different GC columns for enhanced separation of complex mixtures. | Resolves this compound from co-eluting compounds in highly complex samples. mdpi.com |

| Retention Index | Standardizes retention time relative to n-alkanes. | Confirms the identity of this compound by comparing its RI to known values. mdpi.comscispace.com |

Extraction and Enrichment Techniques for Volatile Compounds

Prior to chromatographic analysis, volatile compounds like this compound must be extracted from the sample matrix and often concentrated to detectable levels. The choice of extraction method is critical and depends on the nature of the sample (liquid or solid), the volatility of the target analyte, and the required sensitivity. acs.orgfrontiersin.org

Several techniques are commonly employed for the extraction of volatile and semi-volatile compounds from various matrices:

Headspace Sorptive Extraction (HSSE) and Stir Bar Sorptive Extraction (SBSE): These techniques utilize a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS). mdpi.commdpi.com In HSSE, the stir bar is exposed to the headspace above the sample, capturing volatile compounds. In SBSE, the stir bar is placed directly into a liquid sample. mdpi.com These methods are known for their high sensitivity due to the larger volume of the sorbent phase compared to other techniques like SPME. mdpi.com After extraction, the stir bar is thermally desorbed in the injector of a GC. mdpi.commdpi.com

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a thin layer of a sorbent material. scispace.comnih.gov The fiber is exposed to the sample's headspace or directly immersed in a liquid sample to adsorb volatile analytes. The fiber is then retracted and inserted into the hot GC inlet for thermal desorption and analysis. scispace.comnih.gov SPME is a solvent-free, simple, and widely used technique for volatile analysis. researchgate.netmdpi.com

Dynamic Headspace Extraction (DHE): In DHE, an inert gas is passed through or over the sample, stripping the volatile compounds, which are then trapped on a sorbent material. core.ac.ukresearchgate.net The trapped volatiles are subsequently eluted with a solvent or thermally desorbed for GC analysis. This technique is effective for trapping a wide range of volatiles. core.ac.uk

Solvent Assisted Flavour Evaporation (SAFE): SAFE is a specialized distillation technique performed under high vacuum, allowing for the gentle and rapid isolation of volatile compounds from a sample without the formation of artifacts that can occur at higher temperatures. mdpi.commdpi.com It is particularly useful for complex food matrices. researchgate.nettum.de

Liquid-Liquid Extraction (LLE): A conventional method where the sample is mixed with an immiscible organic solvent. mdpi.com The volatile compounds partition into the organic phase, which is then separated, concentrated, and analyzed. mdpi.com

Table 2: Common Extraction Techniques for Volatile Compounds

| Extraction Technique | Principle | Suitability for this compound Analysis |

| HSSE/SBSE | Adsorption of volatiles onto a PDMS-coated stir bar. mdpi.com | High sensitivity, suitable for trace-level detection in liquid samples or headspace. mdpi.commdpi.com |

| SPME | Adsorption of volatiles onto a coated fiber. scispace.com | Simple, solvent-free, widely used for screening volatiles in various matrices. researchgate.netnih.gov |

| DHE | Purging of volatiles with an inert gas onto a sorbent trap. core.ac.uk | Effective for comprehensive volatile profiling. core.ac.ukresearchgate.net |

| SAFE | High-vacuum distillation for gentle isolation of volatiles. mdpi.com | Minimizes artifact formation, ideal for sensitive aroma compounds. mdpi.comtum.de |

| LLE | Partitioning of analytes into an immiscible organic solvent. mdpi.com | A classic method, though may be less selective and involve hazardous solvents. mdpi.comfrontiersin.org |

Solid-Phase Microextraction (SPME) and Stir-Bar Sorptive Extraction (SBSE) for Headspace Analysis

Solid-Phase Microextraction (SPME) and Stir-Bar Sorptive Extraction (SBSE) are solvent-free extraction techniques that combine extraction and concentration of volatile and semi-volatile compounds in a single step. mdpi.com They are particularly well-suited for the analysis of headspace volatiles, such as this compound, from solid or liquid samples. researchgate.netsrainstruments.it

Stir-Bar Sorptive Extraction (SBSE) utilizes a magnetic stir bar coated with a thick film of a sorbent, most commonly polydimethylsiloxane (PDMS). mdpi.comresearchgate.net The bar is placed into the sample (direct immersion) or in the headspace above the sample, where it adsorbs analytes while the sample is agitated. mdpi.com The larger volume of the sorbent phase in SBSE provides higher sensitivity and recovery compared to SPME, making it an ideal method for determining trace-level volatile sulfur compounds. mdpi.comresearchgate.net Optimization of SBSE involves several parameters, including extraction time, temperature, agitation speed, and sample matrix modifications like the addition of salt (e.g., NaCl) to increase the volatility of analytes. mdpi.comresearchgate.net For sulfur compounds, the addition of a chelating agent like EDTA can improve stability by preventing oxidation. researchgate.net After extraction, the stir bar is thermally desorbed in the injector of a gas chromatograph (GC) for analysis.

Solid-Phase Microextraction (SPME) involves exposing a fused-silica fiber coated with a thin layer of a sorbent polymer to the headspace of a sample. ashs.orgresearchgate.net Various fiber coatings are available, such as 100-μm PDMS or mixed-phase coatings like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which are selected based on the polarity and volatility of the target analytes. ashs.orgresearchgate.net The sample is typically equilibrated at a controlled temperature (e.g., 40-80 °C) to promote the release of volatiles into the headspace before the fiber is exposed for a set duration. ashs.orgresearchgate.net Following adsorption, the fiber is retracted and inserted directly into the hot GC inlet for desorption and analysis.

Table 1: Comparison of Typical Parameters for SBSE and SPME Headspace Analysis

| Parameter | Stir-Bar Sorptive Extraction (SBSE) | Solid-Phase Microextraction (SPME) |

|---|---|---|

| Sorbent Phase | Polydimethylsiloxane (PDMS) coated stir bar mdpi.com | PDMS, DVB/CAR/PDMS, or other polymer-coated fiber researchgate.net |

| Sorbent Volume | High (e.g., 55–220 µL) srainstruments.it | Low (e.g., ~0.5 µL) |

| Extraction Time | Longer (e.g., 30-60 min) mdpi.com | Shorter (e.g., 10-30 min) ashs.org |

| Extraction Temp. | 35 - 40 °C mdpi.comashs.org | 40 - 80 °C ashs.orgresearchgate.net |

| Agitation | Required (e.g., 1100 rpm) mdpi.comresearchgate.net | Often used to accelerate equilibrium ashs.org |

| Sensitivity | Higher mdpi.com | Lower |

| Sample Volume | Typically larger (e.g., 10 mL) mdpi.com | Typically smaller (e.g., 1-3 mL) ashs.org |

Solvent Extraction and Fractionation Methods

Liquid-Liquid Extraction (LLE) is used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and a nonpolar organic solvent. organomation.comchromatographyonline.com For thioesters, which are relatively nonpolar, solvents like diethyl ether or hexane (B92381) are effective at extracting them from aqueous-based samples or slurries. researchgate.netgoogle.com

Solid-Liquid Extraction (SLE) , including methods like Soxhlet extraction, is employed to extract compounds from a solid matrix. organomation.com This involves repeatedly washing the solid sample with a solvent such as ethanol (B145695) or hexane to dissolve the target compounds. organomation.com

Fractionation is often required following an initial extraction to separate the analytes of interest from other co-extracted matrix components. A common technique is Salting-Out Liquid-Liquid Extraction (SALLE) . chromatographyonline.com This method is particularly useful for partitioning moderately polar compounds from aqueous samples. It involves adding a high concentration of a salt (e.g., sodium chloride) to an aqueous extract that is miscible with an organic solvent like acetonitrile (B52724). chromatographyonline.com The addition of the salt decreases the solubility of the organic solvent in the aqueous phase, causing a phase separation and forcing analytes like thioesters into the acetonitrile layer. chromatographyonline.com This simultaneously cleans up and concentrates the sample prior to chromatographic analysis.

Chemical Derivatization for Enhanced Detection or Stability

While direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is typically sufficient for relatively stable thioesters like this compound, chemical derivatization is a strategy sometimes employed for highly volatile or labile sulfur compounds, particularly thiols. jfda-online.com Thiols can be precursors or degradation products related to thioesters in certain matrices. Derivatization is used to increase the thermal stability of a compound, improve its chromatographic properties, or enhance the sensitivity of detection. jfda-online.com For instance, research on volatile sulfur compounds in tropical fruits has shown that labile thiols can be derivatized using reagents like 3-buten-2-one to create more stable adducts, which can then be measured more effectively. jfda-online.com Although not commonly required for this compound itself, this approach highlights a methodology available for related unstable sulfur compounds within a complex extract.

Aroma Extract Dilution Analysis (AEDA) for Sensory Contribution Assessment

Aroma Extract Dilution Analysis (AEDA) is a powerful technique based on Gas Chromatography-Olfactometry (GC-O) that is used to identify the most significant odor-active compounds in a complex volatile extract. jfda-online.comntou.edu.tw The method helps to distinguish which of the many volatile compounds present in a sample actually contribute to its characteristic aroma. ntou.edu.tw

The process involves analyzing a sample extract using GC-O, where a trained sensory panelist sniffs the effluent from the GC column and records the odor description and retention time of each detected aroma. ntou.edu.tw The extract is then serially diluted (e.g., by a factor of 2 or 3), and the GC-O analysis is repeated for each dilution. jfda-online.comnih.gov This process continues until no odors can be detected by the panelist.

Table 2: Illustrative Example of Aroma Extract Dilution Analysis (AEDA) Data for Selected Hop Compounds This table demonstrates the principle of AEDA using data from hop analysis, which includes a related thioester, to show how FD factors identify key aroma compounds. This compound was not a subject of this specific study.

| Compound | Odor Description | FD Factor (Centennial) | FD Factor (Citra) | FD Factor (Nelson Sauvin) |

|---|---|---|---|---|

| Linalool | Floral | 64 | 64 | 16 |

| Geraniol | Citrus, lemon | 256 | 128 | 128 |

| S-methylthiomethyl 2-methylbutanethioate* | Garlic, preserved vegetable | 16 | 32 | 8 |

| S-methyl methanethiosulfonate | Radish, cabbage | 128 | 64 | 16 |

| Methional | Potato, soy sauce | 16 | 8 | 4 |

Data adapted from a study on hop aroma compounds. asbcnet.org

Biochemical Pathways and Metabolic Fates

Enzymatic Biotransformation of Thioesters

The primary enzymatic transformation anticipated for s-Butyl 2-methylbutanethioate is hydrolysis, catalyzed by non-specific esterases and more specific thioesterases.

Direct investigations into the thioesterase-mediated hydrolysis of this compound are not found in the reviewed literature. However, the general activity of thioesterases on various thioester compounds is well-established. These enzymes catalyze the cleavage of the thioester bond (R-S-CO-R'), yielding a thiol and a carboxylic acid. In the case of this compound, this reaction would produce butan-2-thiol and 2-methylbutanoic acid.

Thioesterases are ubiquitous in biological systems, playing crucial roles in fatty acid metabolism and the hydrolysis of various metabolic intermediates. It is plausible that this compound, upon absorption into a biological system, would be a substrate for these enzymes. The biotransformation of other thioesters, such as S-methyl 3-methylbutanethioate, has been noted in various fruits, suggesting the presence of enzymatic systems capable of metabolizing such compounds. frontiersin.orgnih.gov

Table 1: Postulated Enzymatic Hydrolysis of this compound

| Substrate | Enzyme Class | Postulated Products |

| This compound | Thioesterase | Butan-2-thiol |

| 2-Methylbutanoic acid |

This table is based on the general reactivity of thioesters and is not derived from direct experimental evidence for this compound.

While direct evidence for the oxidative metabolism of this compound is lacking, the sulfur atom in the thioester linkage presents a likely site for oxidation. By analogy with other thioethers and thioesters, it is probable that this compound could undergo S-oxidation to form the corresponding sulfoxide (B87167) and subsequently the sulfone. inchem.org This metabolic pathway is a common detoxification route for sulfur-containing xenobiotics. inchem.org The enzymes responsible for such transformations typically include cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). inchem.org

The formation of sulfoxides and sulfones from simple aliphatic sulfides has been reported as a major metabolic pathway. inchem.org For instance, the sulfoxide and sulfone derivatives of benzyl (B1604629) methyl sulfide (B99878) were identified as urinary metabolites in rats. inchem.org Although the thioester group may influence the rate and extent of S-oxidation, it is a chemically feasible metabolic pathway.

Table 2: Postulated Oxidative Metabolism of this compound

| Parent Compound | Potential Oxidized Metabolite |

| This compound | s-Butyl 2-methylbutanesulfinothioate (Sulfoxide) |

| s-Butyl 2-methylbutanesulfinothioate | s-Butyl 2-methylbutanesulfonothioate (Sulfone) |

This table represents a hypothetical metabolic pathway based on the known metabolism of other sulfur-containing compounds and has not been experimentally verified for this compound.

Role in Inter-organismal Chemical Communication (e.g., as Pheromones or Semiochemicals)

There is currently no scientific evidence to suggest that this compound functions as a pheromone or a semiochemical in any organism. While it is known to be a component of the volatile emissions of galbanum and some fruits, its role in these contexts appears to be related to flavor and fragrance rather than chemical communication. google.com A comprehensive search of databases on pheromones and semiochemicals did not yield any entries for this specific compound. pherobase.com Other structurally related thioesters, such as S-methyl 3-methylbutanethioate, have been identified in fruits like cantaloupe, but their function as semiochemicals has not been established. nih.gov

In Vitro Metabolic Studies Using Isolated Enzymes or Cell-Free Extracts

No published studies were found that specifically detail the in vitro metabolism of this compound using isolated enzymes or cell-free extracts. Such studies are crucial for definitively identifying the metabolic pathways and the enzymes involved in the biotransformation of a compound. The term "in vitro" in this context refers to experiments conducted in a controlled environment outside of a living organism, for example, in the presence of isolated enzymes or enzyme systems which may include necessary cofactors. google.com Research on cell-free extracts from the alga Ochromonas danica has shown inhibition of certain enzymes by sulfolipids, demonstrating the utility of such systems in studying metabolic effects, though this is not directly related to this compound. ethz.ch The synthesis of related thioesters has been achieved in vitro, but these studies focus on chemical synthesis rather than metabolic breakdown. ethz.ch

Future research employing in vitro systems would be invaluable in elucidating the precise metabolic fate of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For thioesters, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. These parameters are crucial for predicting a molecule's reactivity and its potential interaction with other chemical species.

While specific quantum chemical studies on s-butyl 2-methylbutanethioate are not extensively documented in publicly available literature, general principles derived from studies on similar thioesters and related sulfur-containing compounds can be applied. For instance, DFT calculations have been used to determine the relative energies of different tautomeric forms of tropone (B1200060) hydrate (B1144303), a compound related to intermediates in the biosynthesis of some sulfur volatiles. researchgate.net Such calculations help identify the most stable structures and can predict which forms are likely to be observed experimentally. researchgate.net

The reactivity of thioesters is significantly influenced by the sulfur atom, which can act as a nucleophile or be involved in radical reactions. The HOMO-LUMO gap, a key parameter obtained from quantum chemical calculations, provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Data from Quantum Chemical Calculations on Related Compounds This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not readily available.

| Calculated Property | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

| Mulliken Charge on Sulfur | Negative | Confirms the nucleophilic character of the sulfur atom. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and sulfur atoms | Indicates sites for electrophilic interaction. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like this compound. nih.govchemrxiv.org By simulating the atomic motions over time, MD can identify the most populated conformations and the energy barriers between them. mpg.de This is particularly important for understanding how the molecule might fit into the active site of a receptor or enzyme. nih.govwindows.net

The conformational flexibility of this compound arises from the rotation around several single bonds. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable spatial arrangements of the s-butyl and 2-methylbutanoyl groups.

In the context of ligand-binding, MD simulations are frequently used to predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein. nih.govnih.gov These simulations can refine docking poses, predict binding affinities, and elucidate the dynamic nature of the ligand-receptor complex. windows.net While specific ligand-binding studies for this compound are not found in the reviewed literature, the methodology is well-established. For example, MD simulations have been used to study the binding of various ligands to their protein targets, providing insights that are crucial for drug discovery and understanding biological processes. mpg.denih.gov The stability of a ligand within a binding pocket is often assessed by monitoring its movement during the simulation; a stable ligand will exhibit minimal drift from its initial docked position. windows.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectral Fragmentation)

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding of each nucleus. Comparing predicted spectra with experimental data can confirm a proposed structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, key vibrations would include the C=O stretch of the thioester group and various C-H and C-S stretching and bending modes. For instance, DFT calculations have been used to compute the IR spectra of tropone hydrate tautomers to help identify the structure of the natural compound. researchgate.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways that a molecule will undergo in the mass spectrometer. For thioesters, characteristic fragments often arise from cleavage of the bonds adjacent to the sulfur atom and the carbonyl group. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates the type of data generated from computational predictions. Actual experimental and predicted values for this compound would require specific studies.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | Calculated shifts | Observed shifts |

| ¹³C NMR (δ, ppm) | Calculated shifts | Observed shifts |

| IR (ν, cm⁻¹) C=O stretch | ~1680-1700 cm⁻¹ | Observed frequency |

| Major MS Fragments (m/z) | Predicted m/z values | Observed m/z values |

Computational Elucidation of Reaction Mechanisms in Synthesis and Biotransformation

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including those involved in the synthesis and breakdown (biotransformation) of molecules.

Synthesis: The formation of thioesters can occur through various synthetic routes. Computational studies can model these reactions to determine the transition state structures and activation energies for each step. This information helps in understanding the reaction kinetics and can be used to optimize reaction conditions. For example, the synthesis of thioesters from methyl esters has been a subject of study. researchgate.net

Biotransformation: In biological systems, thioesters are involved in numerous metabolic pathways, such as fatty acid metabolism and the biosynthesis of polyketides. ucl.ac.uk Computational studies can model the enzymatic reactions responsible for the formation or cleavage of the thioester bond. This often involves creating a model of the enzyme's active site and simulating the reaction with the substrate, this compound. Such studies can elucidate the role of specific amino acid residues in catalysis and explain the stereoselectivity of enzymatic reactions. The biotransformation of sulfur-containing volatiles is an active area of research, with studies investigating the pathways leading to the formation of various thioesters in bacteria. researchgate.net

By mapping the energy profile of a reaction pathway, computational chemistry can distinguish between different possible mechanisms and identify the most energetically favorable route.

Future Directions in Academic Research

Discovery and Characterization of Novel Biosynthetic Enzymes for Branched-Chain Thioesters

The biosynthesis of branched-chain thioesters like s-Butyl 2-methylbutanethioate is a complex process involving a series of enzymatic reactions. While the general pathways for branched-chain amino acid (BCAA) catabolism, which provides the precursors for these thioesters, are known, the specific enzymes responsible for the final thioesterification step are not fully characterized in all organisms. researchgate.netnih.gov

Future research will likely focus on the discovery and characterization of novel enzymes with thioester synthase activity. This includes identifying and isolating enzymes from various natural sources, such as bacteria and fungi, which are known to produce a diverse array of volatile sulfur compounds. researchgate.net Techniques like genome mining and functional genomics will be instrumental in identifying candidate genes encoding these enzymes.

Once identified, these enzymes will be subjected to detailed biochemical characterization to determine their substrate specificity, catalytic mechanism, and kinetic parameters. For instance, studies on brevibacteria have shown their ability to produce S-methyl thioesters from both short-chain fatty acids and branched-chain amino acids, indicating the presence of versatile enzymatic machinery. researchgate.net Understanding the structure and function of these enzymes will not only shed light on the biosynthesis of this compound but also provide valuable tools for biotechnological applications.

Development of Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

The chemical synthesis of chiral molecules like this compound often results in a mixture of enantiomers, which may have different biological activities and sensory properties. frontiersin.org Stereoselective synthesis, which produces a single desired enantiomer, is therefore a major goal in organic chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to achieve high stereoselectivity. scispace.comnih.gov

Future research will focus on developing novel chemoenzymatic and biocatalytic methods for the synthesis of this compound and other chiral thioesters. This involves the use of isolated enzymes or whole-cell systems to perform key stereoselective steps in the synthetic route. For example, lipases and esterases are widely used for the kinetic resolution of racemic mixtures, a process that can be adapted for the synthesis of enantiopure thioesters. nih.gov

Furthermore, the integration of multiple enzymes in one-pot cascade reactions represents a promising strategy for efficient and atom-economical synthesis. acs.org These biocatalytic cascades can combine different classes of enzymes, such as oxidoreductases and transferases, to construct complex molecules from simple starting materials. researchgate.net The development of robust and versatile biocatalysts through protein engineering and directed evolution will further expand the scope of these synthetic methods. rsc.org

Investigation of the Enantiomeric Distribution of this compound in Diverse Natural Sources and its Biological Implications

The enantiomeric composition of chiral compounds in nature can vary significantly depending on the organism and the specific biosynthetic pathways involved. frontiersin.org Investigating the enantiomeric distribution of this compound in a wide range of natural sources, such as fruits, fermented foods, and microbial cultures, is crucial for understanding its origin and biological significance. frontiersin.orgnih.gov

Advanced analytical techniques, such as chiral gas chromatography-mass spectrometry (GC-MS), are essential for the separation and quantification of individual enantiomers. nih.gov By analyzing the enantiomeric ratios in different samples, researchers can gain insights into the stereospecificity of the biosynthetic enzymes involved.

Moreover, the biological implications of different enantiomers need to be explored. It is well-established that enantiomers of a chiral compound can exhibit distinct biological activities, including different sensory properties (odor and taste) and physiological effects. For example, the two enantiomers of carvone (B1668592) have distinct smells of spearmint and caraway. ntou.edu.tw Therefore, determining the specific biological roles of the (R)- and (S)-enantiomers of this compound is a key area for future research.

Deeper Understanding of the Role of this compound in Specific Metabolic Networks and Biological Interactions

Thioesters are central intermediates in numerous metabolic pathways, playing crucial roles in energy metabolism, biosynthesis, and cellular signaling. biologyinsights.comchemrxiv.org While the general functions of thioesters are well-known, the specific roles of individual compounds like this compound within complex metabolic networks are often less understood.

Future research will aim to elucidate the precise metabolic context of this compound in different organisms. This involves identifying the metabolic pathways in which it participates, the enzymes that act upon it, and the regulatory mechanisms that control its synthesis and degradation. For instance, in some bacteria, the catabolism of L-leucine leads to the production of various S-methyl thioesters, including those derived from 2-methylbutanoic acid. researchgate.net

Understanding the role of this compound in biological interactions is another important research avenue. As a volatile compound, it may function as a semiochemical, mediating interactions between organisms, such as attracting pollinators or repelling herbivores. Its presence in certain fruits suggests a potential role in flavor and aroma perception. frontiersin.orgresearchgate.net

Advancements in Ultra-Trace Analytical Methods for Complex Biological Samples

The analysis of volatile sulfur compounds like this compound in complex biological matrices presents significant analytical challenges. These compounds are often present at ultra-trace concentrations (parts per trillion or even lower) and are highly reactive and volatile. mdpi.com

Future research will focus on the development of more sensitive, selective, and robust analytical methods for the detection and quantification of this compound. This includes advancements in sample preparation techniques to effectively isolate and concentrate the analyte from the matrix while minimizing degradation and artifact formation. mdpi.com

Innovations in analytical instrumentation, particularly in gas chromatography and mass spectrometry, will play a crucial role. High-resolution mass spectrometry (HRMS) offers high sensitivity and specificity, enabling the confident identification and quantification of trace-level compounds. sgs.com The development of novel derivatization strategies can also enhance the chromatographic properties and detection sensitivity of thioesters. acs.org

| Analytical Technique | Principle | Advantages | Future Directions |

| Chiral GC-MS | Separates enantiomers based on their differential interaction with a chiral stationary phase, followed by mass spectrometric detection. nih.gov | Allows for the determination of enantiomeric ratios. | Development of new chiral columns with improved separation efficiency. |

| Headspace TD-GC-TOF-MS | Volatiles are collected from the headspace of a sample, thermally desorbed, and analyzed by GC coupled to a time-of-flight mass spectrometer. chromatographyonline.com | High sensitivity for volatile compounds, rapid analysis. | Application of soft ionization techniques to reduce fragmentation and improve identification. |

| HPLC-MS/MS | Separation of compounds by high-performance liquid chromatography followed by tandem mass spectrometry for detection and quantification. mdpi.com | Suitable for a wide range of compounds, high sensitivity and selectivity. | Development of new derivatization reagents to improve ionization efficiency. |

Application of Systems Biology Approaches to Map Thioester Metabolism in Living Organisms

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. whoi.edu Applying a systems biology approach to the study of thioester metabolism can provide a holistic view of how these compounds are synthesized, utilized, and regulated within a living organism. nih.govfrontiersin.org

Future research will involve the construction of comprehensive metabolic models that incorporate the pathways related to this compound and other thioesters. nih.gov These models can be used to predict metabolic fluxes, identify key regulatory points, and understand how the metabolism of thioesters is interconnected with other cellular processes. frontiersin.org

By integrating metabolomic data on the levels of this compound with transcriptomic and proteomic data on the expression of relevant genes and proteins, researchers can uncover novel regulatory networks and identify new enzymes and pathways involved in thioester metabolism. nih.gov This systems-level understanding will be crucial for both fundamental biological research and for the development of biotechnological applications aimed at modulating the production of specific thioesters.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing s-Butyl 2-methylbutanethioate, and how can conflicting data be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural confirmation. For sulfur-containing compounds like s-butyl 2-methylbutanethioate, attenuated total reflectance infrared (ATR-IR) spectroscopy can validate thioester functional groups. Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from impurities or stereochemical variations. Cross-validate with high-resolution mass spectrometry (HRMS) and purity checks (e.g., HPLC) to resolve contradictions. Document all parameters (solvent, temperature) to ensure reproducibility .

Q. How should researchers document synthetic procedures for s-Butyl 2-methylbutanethioate to ensure reproducibility?

- Answer : Follow IUPAC naming conventions (see ) and provide detailed protocols: reagent stoichiometry, reaction time/temperature, purification steps (e.g., distillation, column chromatography), and yield. Include purity metrics (e.g., ≥95% by GC). For novel compounds, supplement with spectral data (NMR, IR) in supporting information. For known compounds, cite prior literature but verify identity via comparative analysis .

Q. What solvent systems are optimal for studying the stability of s-Butyl 2-methylbutanethioate under varying conditions?

- Answer : Use inert solvents (e.g., dry dichloromethane or tetrahydrofuran) to minimize hydrolysis. Conduct stability assays under controlled humidity/temperature. Monitor degradation via periodic GC-MS sampling. For kinetic studies, employ pseudo-first-order conditions with excess nucleophile (e.g., water) to isolate thioester reactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of s-Butyl 2-methylbutanethioate in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for thioester cleavage. Compare theoretical outcomes with experimental kinetic data (e.g., Arrhenius plots). Validate models using isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to trace mechanistic pathways .

Q. What experimental designs address contradictions in catalytic efficiency studies involving s-Butyl 2-methylbutanethioate?

- Answer : Use Design of Experiments (DoE) to isolate variables (catalyst loading, solvent polarity). For conflicting catalytic data, perform control experiments (e.g., blank reactions without catalyst) and statistical analysis (ANOVA) to confirm significance. Report confidence intervals and replicate results across independent labs .

Q. How can researchers integrate s-Butyl 2-methylbutanethioate into enantioselective synthesis workflows?

- Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry. Characterize enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. Compare results with racemic mixtures to validate selectivity. Document steric and electronic effects of the s-butyl group on reaction outcomes .

Data Analysis and Publication

Q. How should researchers handle conflicting thermal stability data for s-Butyl 2-methylbutanethioate in peer-reviewed submissions?

- Answer : Disclose all raw data (e.g., DSC thermograms, TGA curves) in supporting information. Discuss potential sources of variation (e.g., heating rate, sample preparation). Use error bars and statistical tests (e.g., Student’s t-test) to contextualize discrepancies. Cite analogous compounds’ stability profiles to strengthen interpretations .

Q. What strategies ensure robust statistical validity in studies measuring s-Butyl 2-methylbutanethioate’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.